
氟化铕(II)
描述
Europium(II) fluoride (EuF2) is a water-insoluble source for use in oxygen-sensitive applications, such as metal production . It is a bright yellowish solid with a fluorite structure .
Synthesis Analysis
Europium(II) fluoride can be produced by reducing europium(III) fluoride with metallic europium or hydrogen gas . There are also studies on the synthesis of Europium(II) fluoride nanoparticles showing bright blue luminescence .Molecular Structure Analysis
Europium(II) fluoride has a fluorite structure . The molecular formula is EuF2, with an average mass of 189.961 Da and a monoisotopic mass of 190.917999 Da .Chemical Reactions Analysis
Europium(II) fluoride can be used to dope a trivalent rare-earth fluoride, such as LaF3, to create a vacancy-filled structure with increased conductivity over a pure crystal . There are also studies on the use of luminescent europium complexes for the rapid detection of fluoride in water .Physical And Chemical Properties Analysis
Europium(II) fluoride is a dark yellowish solid . It has a density of 6.495 g/cm3 . The crystal structure is a fluorite structure, with a lattice constant of a = 584.23 pm .科学研究应用
Metal Production
Europium(II) fluoride is a water-insoluble source of Europium that is used in oxygen-sensitive applications such as metal production . The compound’s properties make it suitable for use in environments where oxygen can have detrimental effects.
Oil Refining
Fluoride compounds, including Europium(II) fluoride, have diverse applications in current technologies and science, including oil refining . The compound’s unique properties can be leveraged in the refining process to improve efficiency and product quality.
Etching
Europium(II) fluoride is also used in etching . The compound’s reactivity with certain materials makes it a useful tool in the etching process, which involves using a substance to cut into a surface.
Synthetic Organic Chemistry
In the field of synthetic organic chemistry, Europium(II) fluoride is used due to its unique properties . The compound can act as a catalyst or reagent in various chemical reactions, aiding in the synthesis of complex organic compounds.
Pharmaceutical Manufacturing
Europium(II) fluoride is used in the manufacture of pharmaceuticals . The compound’s unique properties can be leveraged in the production process to improve the efficiency and quality of the final product.
Doping of Trivalent Rare-Earth Fluorides
Europium(II) fluoride can be used to dope a trivalent rare-earth fluoride, such as LaF3, to create a vacancy-filled structure with increased conductivity over a pure crystal . This can be used as a fluoride-specific semipermeable membrane in a fluoride selective electrode to detect trace quantities of fluoride .
作用机制
Target of Action
Europium(II) fluoride (EuF2) is an inorganic compound . It primarily targets trivalent rare-earth fluorides, such as LaF3, by doping them to create a vacancy-filled structure with increased conductivity over a pure crystal .
Mode of Action
Europium(II) fluoride interacts with its targets by doping them. This doping process involves the addition of EuF2 to a trivalent rare-earth fluoride, which results in a vacancy-filled structure . This interaction leads to an increase in the conductivity of the crystal structure .
Biochemical Pathways
It’s known that the doped crystal can be used as a fluoride-specific semipermeable membrane in a fluoride selective electrode . This suggests that Europium(II) fluoride may play a role in the detection and measurement of fluoride ions.
Result of Action
The primary result of Europium(II) fluoride’s action is the creation of a vacancy-filled structure with increased conductivity over a pure crystal . This doped crystal can be used as a fluoride-specific semipermeable membrane in a fluoride selective electrode, enabling the detection of trace quantities of fluoride .
安全和危害
未来方向
Europium(II) fluoride has diverse applications in current technologies and science, from oil refining and etching to synthetic organic chemistry and the manufacture of pharmaceuticals . Its potential for use in oxygen-sensitive applications and as a dopant in certain materials suggests it may have future applications in these areas.
属性
IUPAC Name |
europium(2+);difluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Eu.2FH/h;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDGIMHVWSTRML-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[Eu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
EuF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.961 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Europium(II) fluoride | |
CAS RN |
14077-39-5 | |
| Record name | Europium fluoride (EuF2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14077-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14077-39-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the different methods for synthesizing Europium(II) fluoride?
A1: Europium(II) fluoride (EuF2) can be synthesized by reducing Europium(III) fluoride (EuF3) with various reducing agents. One method utilizes elemental silicon, germanium, or boron as the reducing agent. [] The resulting product often contains a slight excess of fluorine, denoted as EuF2+x, where x ranges from 0.09 to 0.44 depending on the reducing agent and reaction conditions. [] Another method employs physical vapor deposition into ionic liquids, offering a novel route to produce EuF2 nanoparticles. []
Q2: What is known about the luminescent properties of Europium(II) fluoride?
A3: Europium(II) fluoride nanoparticles synthesized via physical vapor deposition in ionic liquids exhibit bright blue luminescence. [] Additionally, the Eu(O,F)2.35 oxyfluoride, formed by the high-temperature oxidation of EuF2, displays luminescence with a characteristic Europium(II) line at 440 nm. []
Q3: Are there alternative compounds similar in structure to Europium(II) fluoride?
A4: Yes, researchers have synthesized new fluoro-perovskites containing divalent lanthanides structurally similar to Europium(II) fluoride. These include Cesium Europium(II) fluoride (CsEuF3), Cesium Ytterbium(II) fluoride (CsYbF3), and Rubidium Ytterbium(II) fluoride (RbYbF3). []
Q4: What analytical techniques are used to characterize Europium(II) fluoride?
A5: The composition of EuF2+x is analyzed by correlating the excess fluorine (x) with the intensity of Europium(III) absorption peaks observed in the near-infrared spectral range. [] Luminescence spectroscopy is also employed to study the optical properties of both EuF2 nanoparticles and the Eu(O,F)2.35 oxyfluoride. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



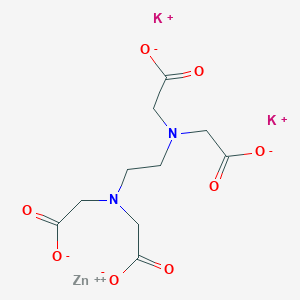
![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)
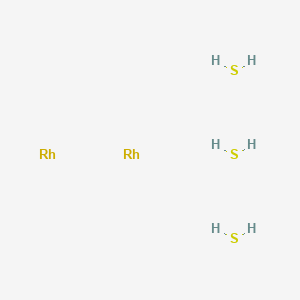
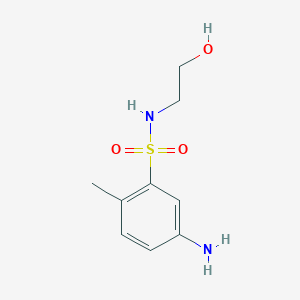

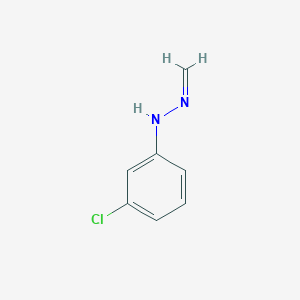



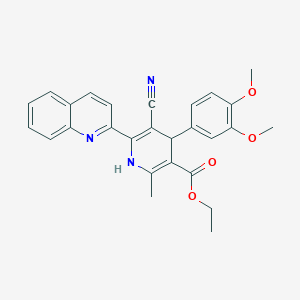


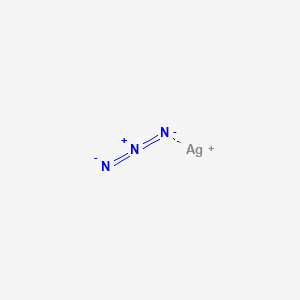
![Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B78765.png)